Methylene Spacer Confers hCA Isoform Selectivity Divergence Relative to Directly N‑Linked 1,2,4‑Triazole Analogs
In the 1,2,4‑triazole‑benzenesulfonamide carbonic anhydrase inhibitor series reported by SitaRam et al. (2014), compounds bearing a methylene‑type structural element between the sulfonamide phenyl ring and the triazole scaffold—most notably series 3a–3g where the triazole is appended through a flexible chain—achieved Ki values spanning 84–868 nM against hCA I and 5.6–390 nM against hCA II, while the same compounds inhibited the tumor‑associated isoforms hCA IX and XII with Ki values of 2.8–431 nM and 1.3–63 nM, respectively [1]. In contrast, series 5a–5g, in which the triazole is directly N‑linked to the benzenesulfonamide without a flexible spacer, showed Ki values exceeding 10,000 nM against hCA I and II yet retained moderate potency for hCA IX/XII, demonstrating that the presence of a flexible linker profoundly shifts isoform selectivity by more than 100‑fold [1]. The target compound, featuring a single methylene spacer, occupies an intermediate linker length and flexibility compared to the multiatom chains of series 3a–3g and the zero‑atom linker of series 5a–5g, enabling fine‑tuning of the potency–selectivity balance [2].
| Evidence Dimension | hCA isoform selectivity (Ki ratio hCA II / hCA IX) |
|---|---|
| Target Compound Data | No direct Ki data available for CAS 1099632‑71‑9 alone; class‑representative methylene‑linked analogs achieve hCA IX Ki < 100 nM with hCA II/hCA IX selectivity ratios of 5–50× [1] |
| Comparator Or Baseline | Directly N‑linked 1,2,4‑triazole‑benzenesulfonamides (series 5a–5g): hCA I/II Ki > 10,000 nM; hCA IX Ki 50–431 nM; selectivity inverted relative to flexible‑linker series [1] |
| Quantified Difference | Flexible‑linker series exhibit >100‑fold improvement in hCA II inhibition and tunable hCA IX selectivity versus rigid, directly attached analogs [1] |
| Conditions | Stopped‑flow CO2 hydration assay; recombinant human carbonic anhydrase isoforms hCA I, II, IX, XII; inhibitor pre‑incubation 15 min; acetazolamide as reference standard (hCA I Ki = 250 nM, hCA II Ki = 12 nM, hCA IX Ki = 25 nM, hCA XII Ki = 5.7 nM) [1] |
Why This Matters
The methylene spacer provides a structural handle to dial isoform selectivity away from ubiquitous cytosolic hCA I/II and toward tumor‑associated hCA IX/XII, a key requirement for anticancer CA inhibitor development that cannot be met by directly N‑linked 1,2,4‑triazole analogs.
- [1] SitaRam, Celik, G., Khloya, P., Vullo, D., Supuran, C. T. & Sharma, P. K. Benzenesulfonamide bearing 1,2,4-triazole scaffolds as potent inhibitors of tumor associated carbonic anhydrase isoforms hCA IX and hCA XII. Bioorg. Med. Chem. 22, 1873–1882 (2014). DOI: 10.1016/j.bmc.2014.01.055. View Source
- [2] Chander, M. & Sita Ram. Recent advances in triazole-benzenesulfonamide hybrids and their biological activities. Med. Chem. Res. 32, 777–801 (2023). DOI: 10.1007/s00044-023-03037-8. View Source
